molecular formula C13H15N3O3 B5991915 N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

Cat. No.: B5991915
M. Wt: 261.28 g/mol
InChI Key: FFROGRUGXPGVAO-NTEUORMPSA-N
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Description

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-oxo-2-pyrrolidin-1-ylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a potential therapeutic agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with studies indicating its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in chemical reactions. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
  • 2-(1-naphthalenylamino)-N-[(3-phenoxyphenyl)methylideneamino]acetamide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide stands out due to its unique structural features, such as the presence of both a Schiff base and a pyrrolidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and exhibit significant biological activity further distinguishes it from similar compounds.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-11-6-2-1-5-10(11)9-14-15-12(18)13(19)16-7-3-4-8-16/h1-2,5-6,9,17H,3-4,7-8H2,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFROGRUGXPGVAO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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